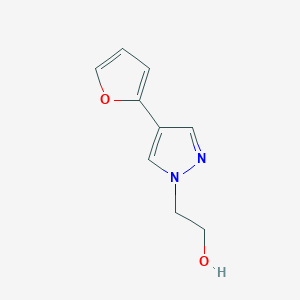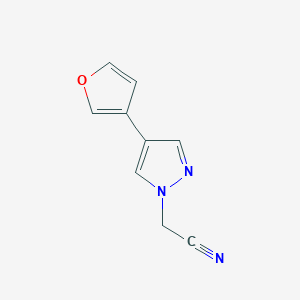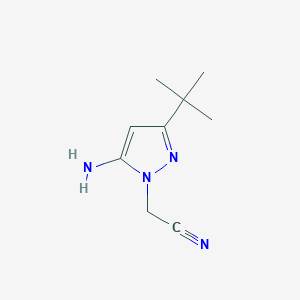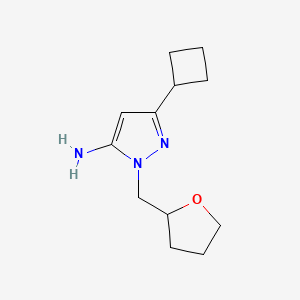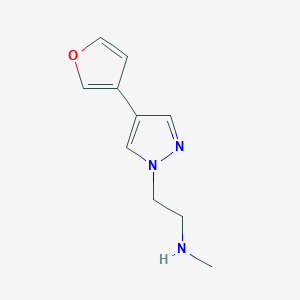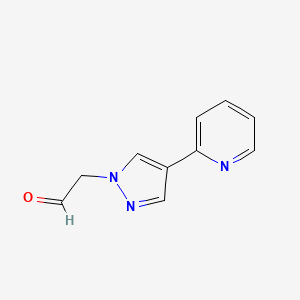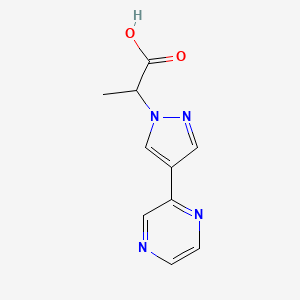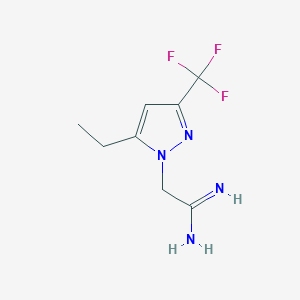
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide
Vue d'ensemble
Description
2-(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is a compound of significant interest due to its unique structural and chemical properties. It is characterized by the presence of a trifluoromethyl group, a pyrazole ring, and an acetimidamide group, which collectively contribute to its reactivity and applications.
Applications De Recherche Scientifique
2-(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide finds applications across multiple fields:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in materials science and organic synthesis.
Biology: Its biological activity is studied for potential therapeutic applications, including enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly for its unique reactivity and interaction with biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide typically involves the reaction of 5-ethyl-3-(trifluoromethyl)-1H-pyrazole with suitable reagents to introduce the acetimidamide moiety. This can be achieved through various synthetic strategies, such as nucleophilic substitution or condensation reactions under controlled conditions of temperature and pressure.
Industrial Production Methods: For industrial production, the compound is synthesized on a larger scale using optimized reaction conditions that ensure high yield and purity. The process involves precise control of reaction parameters, efficient separation techniques, and rigorous quality checks to produce the compound at a commercially viable scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminium hydride or sodium borohydride, typically in an inert atmosphere.
Substitution: The substitution reactions often require nucleophilic or electrophilic reagents, depending on the specific functional group being targeted.
Major Products: The products of these reactions vary widely, ranging from more complex derivatives to simpler fragments, depending on the reaction pathway and conditions.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and acetimidamide groups play crucial roles in binding to these targets, influencing the compound's pharmacodynamics and pharmacokinetics. The pyrazole ring facilitates these interactions by acting as a scaffold that positions the functional groups optimally for target engagement.
Comparaison Avec Des Composés Similaires
Compared to other pyrazole derivatives, 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties. Similar compounds include:
2-(5-Ethyl-1H-pyrazol-1-yl)acetimidamide
2-(3-Trifluoromethyl-1H-pyrazol-1-yl)acetimidamide
2-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)acetimidamide
Each of these compounds shares structural similarities but varies in terms of functional groups, which alters their reactivity and applications.
Propriétés
IUPAC Name |
2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c1-2-5-3-6(8(9,10)11)14-15(5)4-7(12)13/h3H,2,4H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGWEQTWFHWSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


